1,5-Diazabicyclo[4.3.0]non-5-ene Exhibits Superior Nucleophilicity but Lower Lewis Basicity Compared to DBU and DABCO
In a direct kinetic study measuring reactivity toward Csp² electrophiles, the nucleophilicity of DBN was found to be greater than that of DBU and DMAP, but lower than DABCO. Conversely, the Lewis basicity (thermodynamic affinity toward carbon) of DBN is higher than all comparators tested, including DBU, DMAP, and DABCO. The quantitative ordering is: Nucleophilicity: DMAP < DBU < DBN < DABCO; Lewis Basicity: DABCO < DMAP < DBU < DBN [1]. This inversion in ranking is critical: DBN acts as a stronger nucleophile than DBU but is a weaker Lewis base than DBU, a differentiation that directly impacts its utility in reactions where nucleophilic catalysis versus base strength dictates selectivity.
| Evidence Dimension | Nucleophilicity and Lewis Basicity (toward Csp² centers) |
|---|---|
| Target Compound Data | Nucleophilicity: Ranked 3rd of 4; Lewis Basicity: Ranked 1st of 4 (highest) |
| Comparator Or Baseline | DBU (Nucleophilicity: 2nd; Lewis Basicity: 3rd); DABCO (Nucleophilicity: 4th/highest; Lewis Basicity: 1st/lowest); DMAP (Nucleophilicity: 1st/lowest; Lewis Basicity: 2nd) |
| Quantified Difference | Nucleophilicity order: DMAP < DBU < DBN < DABCO; Lewis Basicity order: DABCO < DMAP < DBU < DBN |
| Conditions | Kinetic studies toward Csp² electrophiles; solvent: MeCN |
Why This Matters
This unique reactivity profile (high nucleophilicity combined with high Lewis basicity) differentiates DBN from both DBU (lower nucleophilicity) and DABCO (lower Lewis basicity), enabling its selection for reactions where both nucleophilic activation and strong carbon binding are advantageous.
- [1] Baidya, M.; Mayr, H. Nucleophilicities and carbon basicities of DBU and DBN. Chem. Commun. 2008, 1792. DOI: 10.1039/B801811A. View Source
